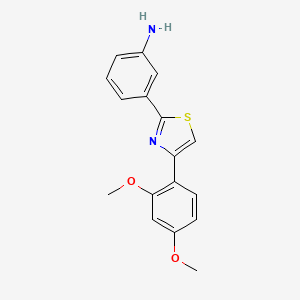
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo es un compuesto químico con la fórmula molecular C6H6N4O. Es un derivado de la pirazina, un compuesto aromático heterocíclico que contiene nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 3-amino-2-cloropirazina con formaldehído y cianuro de potasio. La reacción generalmente ocurre en condiciones básicas, a menudo utilizando un solvente como etanol o metanol. La reacción procede a través de una sustitución nucleofílica, donde el átomo de cloro es reemplazado por el grupo hidroximetilo, seguido de la adición del grupo cianuro para formar el carbonitrilo.
Métodos de producción industrial
En un entorno industrial, la producción de 3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la cristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo carbonitrilo se puede reducir para formar una amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución, como la acilación o la alquilación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Se utilizan reactivos como los cloruros de acilo o los haluros de alquilo para las reacciones de acilación o alquilación, respectivamente.
Principales productos formados
Oxidación: 3-Amino-6-(carboximetil)pirazina-2-carbonitrilo.
Reducción: 3-Amino-6-(aminometil)pirazina-2-carbonitrilo.
Sustitución: Varios derivados N-sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Se estudia el compuesto por sus posibles propiedades antimicrobianas y antifúngicas. Ha mostrado actividad contra varias cepas bacterianas y fúngicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para el tratamiento de infecciones y otras enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo implica su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para inhibir el crecimiento de células bacterianas y fúngicas al interferir con sus vías metabólicas. El compuesto puede unirse a enzimas u otras proteínas, interrumpiendo su función normal y provocando la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Aminopirazina-2-carbonitrilo
- 3-Amino-6-metilpirazina-2-carbonitrilo
- 3-Amino-6-(clorometil)pirazina-2-carbonitrilo
Singularidad
3-Amino-6-(hidroximetil)pirazina-2-carbonitrilo es único debido a la presencia de los grupos funcionales hidroximetilo y carbonitrilo. Esta combinación confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares. Su grupo hidroximetilo permite una mayor funcionalización, lo que lo convierte en un intermedio versátil en la química sintética.
Propiedades
Número CAS |
54798-29-7 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3-amino-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c7-1-5-6(8)9-2-4(3-11)10-5/h2,11H,3H2,(H2,8,9) |
Clave InChI |
PJNIDTKTONTXHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


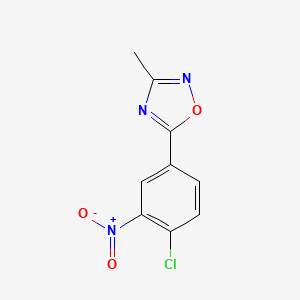




![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
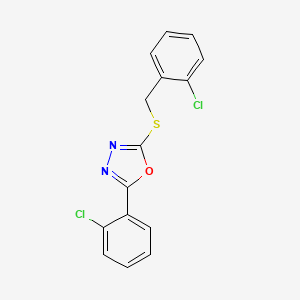
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
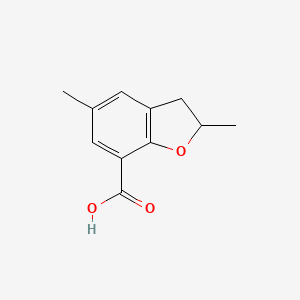
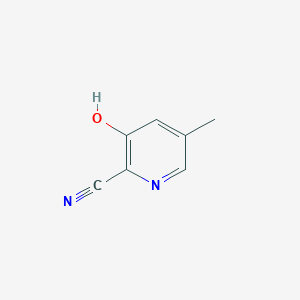
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
